

Goserelin-D10 certificate of analysis and purity standards

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Compound of Interest

Compound Name: Goserelin-D10

Cat. No.: B15598475

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An In-depth Technical Guide to the Certificate of Analysis and Purity Standards of **Goserelin-D10**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), utilized in the treatment of hormone-responsive cancers such as prostate and breast cancer. In the realm of drug development and clinical research, quantitative bioanalysis is critical for determining pharmacokinetic profiles. **Goserelin-D10**, a stable isotope-labeled (SIL) analogue of Goserelin, serves as the gold-standard internal standard for such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and analytical variability, ensuring the accuracy and reliability of quantitative results.^{[1][2]}

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) for **Goserelin-D10**, delves into its purity standards, and presents detailed experimental protocols for its analytical characterization.

Representative Certificate of Analysis (CoA)

A Certificate of Analysis for a reference standard like **Goserelin-D10** is a formal document that confirms the material meets a predefined set of quality specifications. It provides a summary of the tests performed, the analytical methods used, and the results obtained for a specific batch. The following table represents a typical CoA for **Goserelin-D10**, compiled from common industry practices for stable isotope-labeled peptide standards.[3][4]

Table 1: **Goserelin-D10** - Representative Certificate of Analysis

Test	Method	Specification	Representative Result
Physicochemical Properties			
Appearance	Visual Inspection	White to off-white powder	Conforms
Solubility	Visual Inspection	Soluble in Water and Acetonitrile/Water	Conforms
Identity			
Mass Spectrometry (ESI+)	LC-MS (High Resolution)	[M+H] ⁺ ion conforms to the theoretical mass \pm 5 ppm	Conforms (e.g., 1336.64 Da)
¹ H NMR Spectroscopy	500 MHz NMR	Spectrum conforms to the structure	Conforms
Purity and Impurities			
Chemical Purity	HPLC (UV 215 nm)	\geq 98.0%	99.2%
Isotopic Purity	Mass Spectrometry	\geq 99% Deuterium Incorporation	99.5%
Water Content	Karl Fischer Titration	\leq 5.0%	2.1%
Residual Solvents	Headspace GC-MS	Meets USP <467> requirements	Conforms
Assay			
Assay (as is)	Mass Balance	Report Value	92.9%

Note: The Assay value is calculated by taking into account the chemical purity, water content, and residual solvents.

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality of **Goserelin-D10**. Below are representative protocols for the key experiments cited in the CoA.

Protocol 1: Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate **Goserelin-D10** from any non-deuterated or structurally related impurities.^{[5][6][7][8][9]}

- Instrumentation: HPLC or UHPLC system with a UV/PDA detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 60% B
 - 25-26 min: 60% to 90% B
 - 26-28 min: 90% B
 - 28-29 min: 90% to 10% B
 - 29-35 min: 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 215 nm.
- Injection Volume: 10 µL.

- Sample Preparation: Dissolve the **Goserelin-D10** standard in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
- Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identity and Isotopic Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular weight, elemental composition, and isotopic enrichment of **Goserelin-D10**.^{[1][10][11]}

- Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Scan Mode: Full scan MS from m/z 200-1500.
- Chromatography: A short LC gradient is used to introduce the sample and separate it from salts.
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of **Goserelin-D10** in 50:50 Water:Acetonitrile with 0.1% formic acid.
- Data Analysis:
 - Identity: The measured monoisotopic mass of the protonated molecule $[M+H]^+$ is compared to the theoretical exact mass. The mass error should be within a specified tolerance (e.g., ± 5 ppm).
 - Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensity of the peak corresponding to the fully D10-labeled compound is

compared to the intensities of peaks for incompletely labeled species (D0 to D9). The isotopic purity is calculated as the percentage of the D10 species relative to all Goserelin-related species.[\[11\]](#)

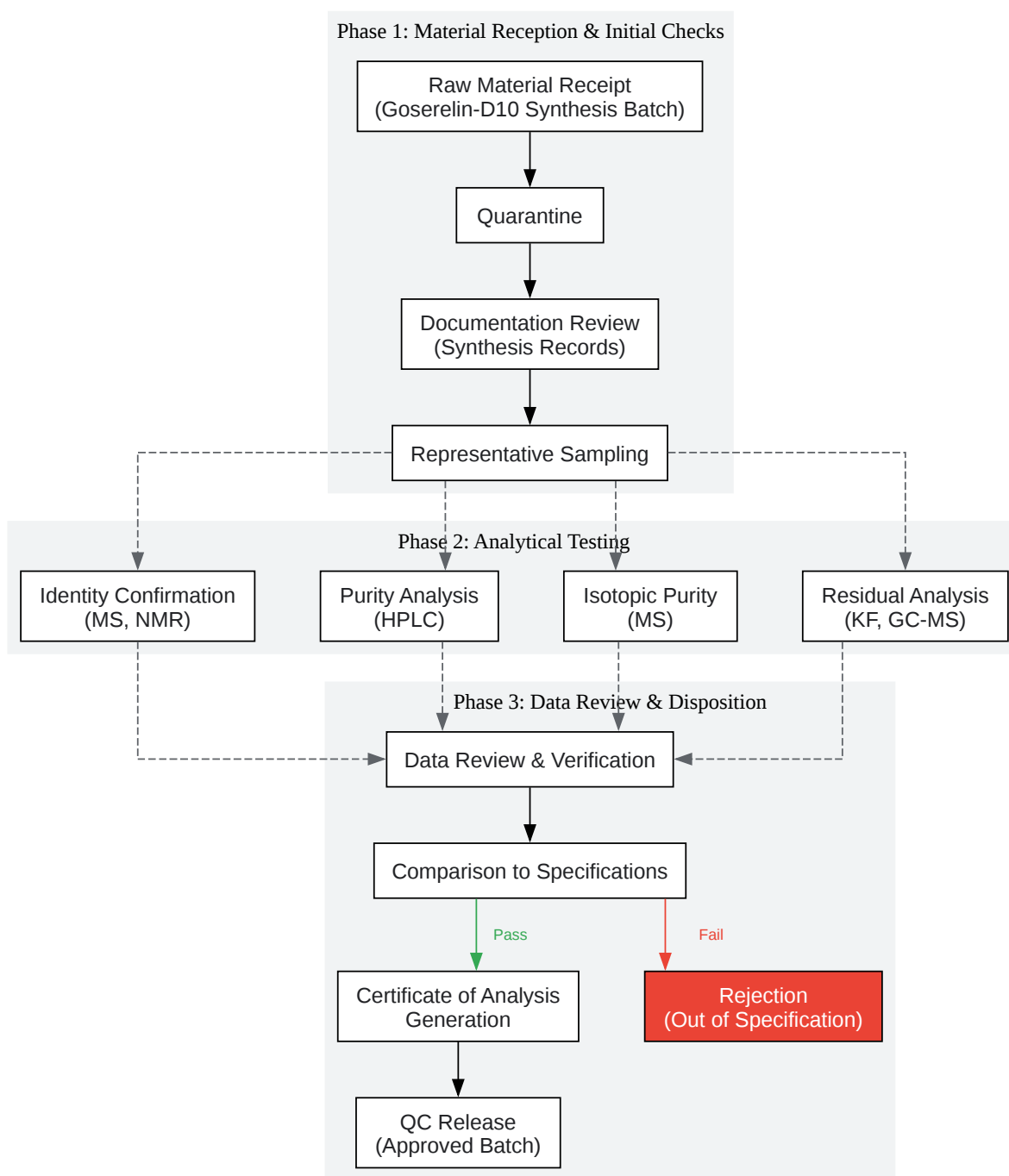
Protocol 3: Structural Confirmation by ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can confirm the position of deuterium labeling.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated solvent such as DMSO- d_6 or D_2O .
- Experiment: Standard ^1H NMR spectrum acquisition.
- Sample Preparation: Dissolve approximately 2-5 mg of **Goserelin-D10** in 0.6 mL of the deuterated solvent.
- Data Analysis: The resulting ^1H NMR spectrum is compared to a reference spectrum of unlabeled Goserelin. The key confirmation is the significant reduction or absence of proton signals at the specific positions where deuterium atoms have been incorporated, confirming the success and location of the isotopic labeling.

Quality Control and Purity Assessment Workflow

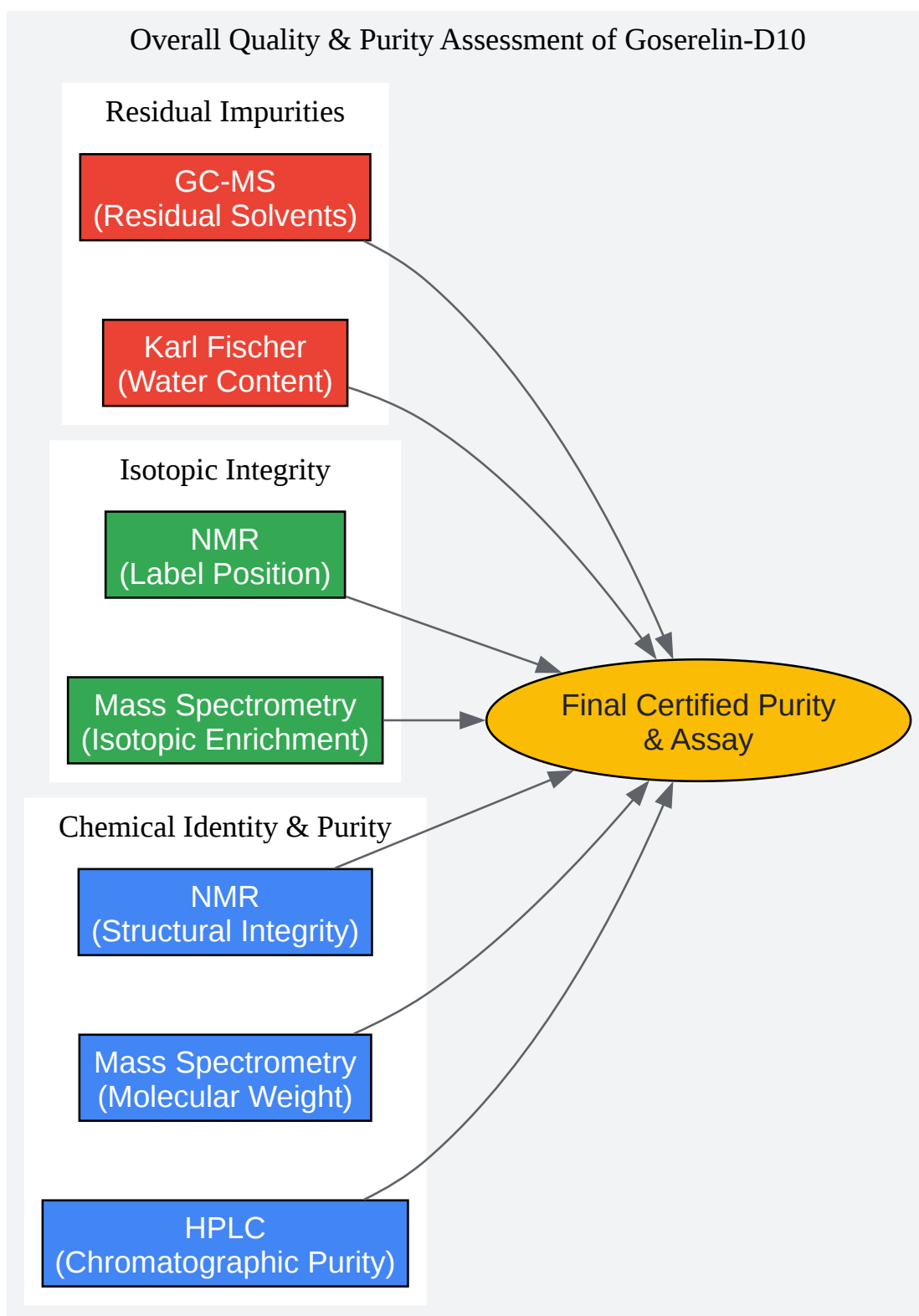
A robust quality control (QC) process ensures that every batch of **Goserelin-D10** meets the stringent requirements for its use as an internal standard.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The workflow involves multiple stages of testing and documentation.



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Caption: Quality Control workflow for **Goserelin-D10** reference standard.

The overall quality of **Goserelin-D10** is not determined by a single test but by a constellation of orthogonal analytical methods. Each test provides a different piece of the puzzle, and together they create a comprehensive quality profile.



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Caption: Logical relationship of analytical tests for **Goserelin-D10** assessment.

Conclusion

The qualification of **Goserelin-D10** as an internal standard for quantitative analysis is a rigorous process that relies on a comprehensive suite of analytical tests. A detailed Certificate of Analysis, supported by validated experimental protocols, is essential for ensuring its identity, purity, and isotopic integrity. By employing orthogonal techniques such as HPLC, high-resolution MS, and NMR, researchers and drug development professionals can have high confidence in the quality of the standard, which is fundamental to generating accurate and reproducible bioanalytical data.

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